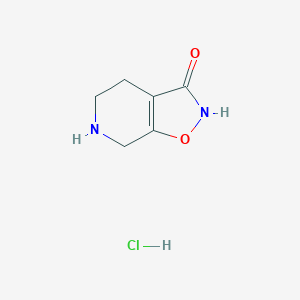

Gaboxadol hydrochloride

Description

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZDSZQYRBZPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=O)NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234251 | |

| Record name | Gaboxadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-33-8, 64603-91-4 | |

| Record name | Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gaboxadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gaboxadol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gaboxadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABOXADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/478RVH3TVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gaboxadol Hydrochloride's Mechanism of Action on GABA-A Delta Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaboxadol hydrochloride, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, exhibits a unique pharmacological profile characterized by its preferential action on extrasynaptic δ (delta) subunit-containing GABA-A receptors. This technical guide provides an in-depth exploration of the mechanism of action of Gaboxadol, with a specific focus on its interaction with these δ-containing receptors. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The GABA-A Receptor and the Significance of the Delta Subunit

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. These receptors are typically located at synapses and are responsible for phasic inhibition in response to high concentrations of synaptically released GABA.

A distinct population of GABA-A receptors, often located extrasynaptically, incorporates the δ subunit in place of the γ subunit.[1] These δ-containing receptors, frequently composed of α4βδ or α6βδ subunits, exhibit a high affinity for GABA and are activated by low, ambient concentrations of the neurotransmitter, leading to a persistent form of inhibition known as tonic inhibition.[2][3] This tonic current plays a crucial role in regulating neuronal excitability and network activity.[2][3]

Gaboxadol's Core Mechanism of Action at δ-Containing GABA-A Receptors

Gaboxadol acts as a direct agonist at the GABA binding site on the GABA-A receptor, located at the interface between the α and β subunits.[4] Unlike benzodiazepines, which are positive allosteric modulators that bind to a different site (at the α and γ subunit interface) and enhance the effect of GABA, Gaboxadol directly activates the receptor's chloride channel.[4][5]

The key to Gaboxadol's unique pharmacological profile lies in its functional selectivity for δ-containing GABA-A receptors. It displays significantly higher potency and efficacy at these extrasynaptic receptors compared to the more common synaptic γ-containing receptors.[6]

Supra-Agonistic Activity

At α4βδ and α6β3δ subunit combinations, Gaboxadol acts as a "supra-agonist." This means it can elicit a maximal response greater than that of the endogenous ligand, GABA.[7] This enhanced efficacy is a distinguishing feature of its interaction with δ-containing receptors and is central to its potentiation of tonic inhibition. The incorporation of the δ subunit into the receptor complex dramatically increases its sensitivity to Gaboxadol, with studies showing a nearly 1,000-fold higher sensitivity for α4/6β3δ receptors compared to those without the δ subunit.[8][9][10]

Potentiation of Tonic Inhibition

By preferentially activating extrasynaptic δ-containing GABA-A receptors, Gaboxadol significantly enhances tonic inhibitory currents.[2][11] This sustained hyperpolarization of the neuronal membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability. This mechanism is believed to underlie many of Gaboxadol's physiological effects, including its sedative and hypnotic properties.[12]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for Gaboxadol's interaction with various GABA-A receptor subunit combinations.

Table 1: Gaboxadol Binding Affinity (Ki) at GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| α4β3δ | ~130 | (Implied from EC50 and agonist properties) |

| α1β2γ2 | >1000 | (Implied from low potency) |

| α2β1γ2 | >1000 | (Implied from low potency) |

| α3β1γ2 | >1000 | (Implied from low potency) |

| α5β2γ2 | >1000 | (Implied from low potency) |

Note: Specific Ki values for Gaboxadol are not extensively reported in the literature. The values presented are estimations based on its known potency and agonist characteristics at different receptor subtypes.

Table 2: Gaboxadol Potency (EC50) at GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) | Reference |

|---|---|---|

| α4β3δ | 30 - 50 | [8][9][10] |

| α6β3δ | 30 - 50 | [8][9][10] |

| α1β2γ2 | > 10,000 | [8] |

| α2β1γ2 | > 10,000 | [8] |

| α3β1γ2 | > 10,000 | [8] |

| α5β2γ2 | ~ 3,000 |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Gaboxadol on δ-containing GABA-A receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Gaboxadol for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., cerebellum for α6δ, thalamus for α4δ) or cells expressing specific recombinant GABA-A receptor subunits in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol or [3H]gaboxadol) to each well.

-

Add increasing concentrations of unlabeled Gaboxadol (competitor).

-

To determine non-specific binding, add a high concentration of a non-radiolabeled GABA-A agonist (e.g., 1 mM GABA) to a set of wells.

-

Add the prepared membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (Gaboxadol) concentration.

-

Determine the IC50 value (the concentration of Gaboxadol that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of Gaboxadol on GABA-A receptor-mediated currents, particularly tonic currents.

Methodology:

-

Cell Preparation:

-

Use cultured neurons, acutely prepared brain slices (e.g., from thalamus or dentate gyrus), or cell lines (e.g., HEK293) transfected with specific GABA-A receptor subunit combinations.

-

For brain slices, perfuse the animal with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) before decapitation and brain extraction. Prepare 300-400 µm thick slices using a vibratome in ice-cold aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording Setup:

-

Transfer a brain slice or coverslip with cultured cells to a recording chamber on the stage of an upright or inverted microscope.

-

Continuously perfuse the chamber with oxygenated aCSF at a constant flow rate.

-

Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with an internal solution containing a high concentration of chloride (e.g., 140 mM CsCl) to allow for the recording of inward chloride currents.

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential of -60 mV or -70 mV.

-

Record baseline current in the absence of Gaboxadol.

-

Apply Gaboxadol at various concentrations to the perfusion bath.

-

To measure tonic current, apply a GABA-A receptor antagonist (e.g., bicuculline (B1666979) or gabazine) at the end of the experiment. The difference in the holding current before and after antagonist application represents the tonic current.

-

-

Data Analysis:

-

Measure the change in holding current induced by Gaboxadol.

-

Construct concentration-response curves by plotting the change in current against the Gaboxadol concentration.

-

Fit the data with the Hill equation to determine the EC50 (the concentration of Gaboxadol that produces 50% of the maximal response) and the Hill coefficient.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to Gaboxadol's mechanism of action and the experimental procedures used to study it.

References

- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tonic GABAA Receptor-Mediated Signaling in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. ovid.com [ovid.com]

- 7. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Extrasynaptic GABAA Receptors and Tonic Inhibition in Rat Auditory Thalamus | PLOS One [journals.plos.org]

- 12. The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol (Gaboxadol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, commonly known as Gaboxadol (B1217033) or THIP. Gaboxadol is a potent and selective agonist of the γ-aminobutyric acid type A (GABAA) receptor, with a unique preference for extrasynaptic δ-subunit-containing receptors. This document details its discovery, presents a comprehensive synthesis protocol, summarizes its pharmacological properties with quantitative data, and elucidates its mechanism of action through signaling pathway diagrams. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Discovery and Background

Gaboxadol was first synthesized and described by the Danish medicinal chemist Povl Krogsgaard-Larsen in 1977.[1] It was developed as a structural analogue of muscimol, a psychoactive constituent of Amanita muscaria mushrooms, with the goal of creating a more selective and less toxic GABAergic agent.[1][2] Initially investigated for a variety of neurological and psychiatric disorders, Gaboxadol garnered significant interest for its unique effects on sleep architecture, particularly its ability to increase slow-wave sleep.[1] Unlike benzodiazepines and other allosteric modulators of the GABAA receptor, Gaboxadol acts as a direct agonist at the GABA binding site.[3]

Synthesis of Gaboxadol

The synthesis of Gaboxadol has been approached through various routes since its initial discovery. The original synthesis developed by Krogsgaard-Larsen serves as a foundational method. Below is a detailed experimental protocol based on this seminal work and subsequent refinements.

Experimental Protocol: Synthesis of Gaboxadol

This protocol outlines a common synthetic route to Gaboxadol.

Step 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

-

Materials: Diethyl 3-oxoglutarate, benzylamine, paraformaldehyde, ethanol (B145695).

-

Procedure: A mixture of diethyl 3-oxoglutarate, benzylamine, and paraformaldehyde in ethanol is heated at reflux. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Step 2: Synthesis of 1-Benzyl-3-oxopiperidine-4-carbonitrile

-

Materials: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, sodium cyanide, dimethyl sulfoxide (B87167) (DMSO).

-

Procedure: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is dissolved in DMSO, and sodium cyanide is added. The mixture is heated, and upon completion of the reaction, it is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to give 1-benzyl-3-oxopiperidine-4-carbonitrile.

Step 3: Synthesis of 1-Benzyl-4-cyano-3-hydroxypiperidine

-

Materials: 1-Benzyl-3-oxopiperidine-4-carbonitrile, sodium borohydride (B1222165), methanol.

-

Procedure: 1-Benzyl-3-oxopiperidine-4-carbonitrile is dissolved in methanol, and the solution is cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 1-benzyl-4-cyano-3-hydroxypiperidine.

Step 4: Synthesis of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol)

-

Materials: 1-Benzyl-4-cyano-3-hydroxypiperidine, hydroxylamine (B1172632) hydrochloride, sodium methoxide (B1231860), methanol, palladium on carbon (Pd/C), hydrogen gas.

-

Procedure: 1-Benzyl-4-cyano-3-hydroxypiperidine is treated with hydroxylamine hydrochloride and sodium methoxide in methanol. The resulting intermediate is then subjected to catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere to effect debenzylation and cyclization. After filtration of the catalyst and removal of the solvent, the crude product is purified by recrystallization to afford 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol).

Pharmacological Data

Gaboxadol's pharmacological profile is characterized by its high affinity and efficacy at specific GABAA receptor subtypes. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Binding Affinity and Efficacy of Gaboxadol at Human GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Kd, nM) | Efficacy (EC50, µM) | Reference |

| α1β2γ2S | - | 154 | [4] |

| α4β3δ | - | 0.2 | [5] |

| α6β3δ | - | - | - |

| Rat MGB | 194.64 | - | [6] |

MGB: Medial Geniculate Body

Table 2: Pharmacokinetic Properties of Gaboxadol in Humans

| Parameter | Value | Reference |

| Bioavailability | 83-96% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [5] |

| Elimination Half-life (t1/2) | 1.5-2.0 hours | [5] |

| Protein Binding | <2% | [5] |

| Excretion | 84-93% in urine (unchanged and as glucuronide conjugate) | [5] |

Mechanism of Action

Gaboxadol exerts its effects primarily through the potentiation of GABAergic neurotransmission. Its mechanism is distinct from many other GABAergic drugs due to its selectivity for extrasynaptic GABAA receptors, particularly those containing the δ subunit.

Signaling Pathway

Extrasynaptic GABAA receptors are persistently activated by low ambient concentrations of GABA in the extracellular space, generating a tonic inhibitory current that regulates neuronal excitability.[7][8] Gaboxadol is a "superagonist" at these receptors, meaning it can elicit a maximal response greater than that of the endogenous ligand, GABA.[9] This potent activation of δ-containing extrasynaptic GABAA receptors enhances the tonic inhibitory current, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[7][8] This mechanism is believed to be responsible for Gaboxadol's sedative and hypnotic effects.[7]

Logical Relationship of Gaboxadol's Action

The following diagram illustrates the logical flow from the administration of Gaboxadol to its ultimate physiological effects.

Conclusion

4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol (Gaboxadol) represents a significant molecule in the study of GABAergic systems. Its unique mechanism of action as a selective agonist of extrasynaptic δ-subunit-containing GABAA receptors distinguishes it from other modulators of this system. While its clinical development has faced challenges, Gaboxadol remains a crucial tool for researchers investigating tonic inhibition and its role in neuronal excitability and sleep. This guide provides a foundational understanding of its synthesis, pharmacology, and mechanism of action to support further scientific inquiry and drug development efforts in this area.

References

- 1. Gaboxadol - Wikipedia [en.wikipedia.org]

- 2. Muscimol - Wikipedia [en.wikipedia.org]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extrasynaptic GABAA Receptors and Tonic Inhibition in Rat Auditory Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extrasynaptic GABAA Receptors and Tonic Inhibition in Rat Auditory Thalamus | PLOS One [journals.plos.org]

- 9. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Gaboxadol Hydrochloride: A Technical Guide for Researchers

CAS Number: 85118-33-8

This technical guide provides an in-depth overview of the chemical properties, pharmacological actions, and experimental protocols related to Gaboxadol (B1217033) hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

Gaboxadol hydrochloride, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride or THIP hydrochloride, is a synthetic analogue of muscimol.[1] It is a white to off-white solid.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | References |

| CAS Number | 85118-33-8 | [1][2][3][4] |

| Molecular Formula | C₆H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 176.60 g/mol | [1][3] |

| pKa (acidic) | ~4.3 - 5.12 | |

| pKa (basic) | ~8.3 - 8.85 | |

| Melting Point | 236 °C | [2] |

| Solubility | Water: Soluble to 100 mMDMSO: ~20-75 mg/mLEthanol: Soluble (0.91 mg/mL)PBS (pH 7.2): ~10 mg/mL | [1][2][4] |

Pharmacological Profile

Gaboxadol is a potent and selective agonist at extrasynaptic δ-subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[5][6] Unlike benzodiazepines, which are positive allosteric modulators of GABA-A receptors, Gaboxadol directly binds to the GABA recognition site.[5] It also acts as an antagonist at GABA-C receptors.[4][6]

Quantitative Pharmacological Data

The following table summarizes the potency of Gaboxadol at various GABA-A receptor subtypes.

| Receptor Subtype | Agonist/Antagonist Activity | EC₅₀ / IC₅₀ (µM) | References |

| α1β2γ2 | Partial Agonist | 143 | [4][6] |

| α5-containing | Full Agonist | 28 - 129 | [4][6] |

| α4β3δ | Super Agonist | 6 | [4][6] |

| ρ1 GABA-C | Antagonist | 25 | [4] |

| α3β1 | Agonist | 139 ± 19 | [3] |

| α3β1γ2 | Agonist | 411 ± 13 | [3] |

| α3β1ε | Agonist | 72 ± 5 | [3] |

| α3β1θ | Agonist | 224 ± 20 | [3] |

| α3β1θε | Agonist | 165 ± 19 | [3] |

Pharmacokinetic Properties

The pharmacokinetic profile of Gaboxadol has been studied in various species.

| Species | Route | Cmax | Tmax | Bioavailability | Half-life | References |

| Dog | Oral (2.5 mg/kg) | - | 0.46 h | ~85% | - | [7] |

| Rat | Oral | - | - | 28% | - | [8] |

| Human | Oral | - | - | 83-96% | 1.5-2.0 h | [9] |

Signaling Pathways and Experimental Workflows

Gaboxadol Signaling Pathway

The binding of Gaboxadol to extrasynaptic GABA-A receptors, particularly those containing the δ subunit, leads to the opening of the chloride ion channel. The resulting influx of chloride ions causes hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability. This tonic inhibition is believed to be the primary mechanism underlying the sedative and hypnotic effects of Gaboxadol.

Caption: Signaling pathway of Gaboxadol at the extrasynaptic GABA-A receptor.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a [³H]-Gaboxadol autoradiographic receptor binding assay.

Caption: Workflow for a [³H]-Gaboxadol autoradiographic receptor binding assay.

Experimental Protocols

[³H]-Gaboxadol Autoradiographic Receptor Binding Assay

This protocol is adapted from a published method for the autoradiographic localization of [³H]-Gaboxadol binding sites.[1]

1. Tissue Preparation:

-

Rapidly remove animal brains following decapitation and briefly immerse in ice-cold 0.1 M PBS (pH 7.4) to remove surface blood.[1]

-

Freeze the brain tissue in dry ice and store at -80 °C until sectioning.[1]

-

Cut 16 µm thick frozen sections using a cryostat and mount them on glass slides.[1]

-

Store the slides at -20 °C for no longer than 48 hours.[1]

-

On the day of the experiment, allow the slides to equilibrate to room temperature for approximately 20 minutes before proceeding.[1]

2. Binding Assay:

-

Wash the slides three times for 5 minutes each in ice-cold 50 mM Tris-Citrate buffer (pH 7.1).[1]

-

Allow the slides to dry at room temperature for 45-60 minutes.[1]

-

Prepare incubation solutions containing a range of [³H]-Gaboxadol concentrations (e.g., 5, 10, 25, 50, 75, 100, 250, and 400 nM) in 50 mM Tris-Citrate buffer.[1]

-

For determination of non-specific binding, add a final concentration of 200 µM GABA to a parallel set of incubation solutions.[1]

-

Incubate the slides in the prepared solutions.[1]

-

Following incubation, wash the slides twice for 10 seconds each in cold Tris-Citrate buffer, followed by a 10-second wash in cold deionized water.[1]

-

Allow the slides to dry completely for 2-4 hours or overnight.[1]

3. Detection and Analysis:

-

Expose the dried slides to a phosphor imaging screen for approximately 48 hours.[1]

-

Scan the exposed screens using a phosphor imager to visualize the binding distribution.[1]

-

For quantitative analysis, scrape the tissue sections from the slides and measure the radioactivity using a scintillation counter.[1]

-

Analyze the data using appropriate software to determine binding parameters such as Kd and Bmax.[1]

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording GABA-A receptor-mediated currents in response to Gaboxadol application in cultured neurons or brain slices.

1. Cell/Slice Preparation:

-

Prepare either cultured neurons plated on coverslips or acute brain slices from the brain region of interest (e.g., thalamus, dentate gyrus).[10]

-

Place the coverslip or slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.[2]

2. Recording Setup:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[2]

-

The internal solution typically contains (in mM): K-Gluconate, KCl, MgCl₂, EGTA, HEPES, and ATP, adjusted to the appropriate pH and osmolarity.[2]

-

The aCSF typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, and glucose, bubbled with 95% O₂/5% CO₂.[2]

3. Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a target neuron.[2]

-

For voltage-clamp recordings of GABA-A receptor currents, hold the cell at a potential of -70 mV to record inward currents (if the chloride equilibrium potential is more positive) or 0 mV to record outward currents (if the chloride equilibrium potential is more negative).[2]

-

Bath apply Gaboxadol at various concentrations to the perfusion solution.

-

Record the resulting changes in holding current, which represent the activation of GABA-A receptors.

-

To isolate GABA-A receptor-mediated currents, blockers of other relevant ion channels (e.g., AMPA, NMDA, and voltage-gated sodium channels) can be added to the aCSF.[2]

4. Data Analysis:

-

Measure the amplitude of the Gaboxadol-evoked currents.

-

Construct concentration-response curves and fit with the Hill equation to determine the EC₅₀ and Hill coefficient.

Assessment of Sedative-Hypnotic Effects in Rodents

1. Rotarod Test:

-

Apparatus: A rotating rod apparatus with adjustable speed.[5][9]

-

Procedure:

-

Acclimate the animals to the rotarod for 2-3 consecutive days by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).[9]

-

On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal).

-

At a specified time post-administration, place the animal on the rotating rod.[9]

-

The rod is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).[9]

-

-

Data Analysis: A decrease in the latency to fall is indicative of impaired motor coordination and sedative effects.[5][9]

2. Pentobarbital-Induced Sleep Time:

-

Procedure:

-

Administer this compound or vehicle to the animals.[11]

-

After a set pre-treatment time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (B6593769) (e.g., 40-50 mg/kg, i.p.).[11]

-

Record the time from the loss of the righting reflex (the inability of the animal to right itself when placed on its back) to its recovery.[11]

-

-

Data Analysis: An increase in the duration of the loss of the righting reflex indicates a potentiation of the hypnotic effect of pentobarbital.[11]

References

- 1. Autoradiographic 3H-Gaboxadol Receptor Binding Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gaboxadol -- a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Hydroxy-L-tryptophan alters gaboxadol pharmacokinetics in rats: involvement of PAT1 and rOat1 in gaboxadol absorption and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal gaboxadol absorption via PAT1 (SLC36A1): modified absorption in vivo following co-administration of L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. GABAA receptor α4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Gaboxadol in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of Gaboxadol, a selective extrasynaptic GABA-A receptor agonist, in commonly used rodent models. Drawing from a comprehensive review of preclinical studies, this document summarizes key pharmacokinetic parameters, details established experimental methodologies, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals involved in the study of Gaboxadol and other GABAergic compounds. Quantitative data are presented in structured tables for ease of comparison, and experimental workflows and signaling pathways are illustrated using diagrams to facilitate understanding.

Introduction

Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a potent and selective agonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. Unlike benzodiazepines and other allosteric modulators, Gaboxadol directly binds to the GABA recognition site. It exhibits a unique pharmacological profile due to its preferential activity at extrasynaptic GABA-A receptors, particularly those containing the δ subunit. This selectivity is believed to mediate its sedative-hypnotic effects with a lower potential for tolerance and dependence compared to traditional GABAergic agents.

Understanding the pharmacokinetic profile and bioavailability of Gaboxadol in rodent models is crucial for the design and interpretation of preclinical efficacy and safety studies. This guide consolidates available data on the absorption, distribution, metabolism, and excretion (ADME) of Gaboxadol in rats and mice, providing a foundational resource for further research.

Pharmacokinetics of Gaboxadol in Rodent Models

The pharmacokinetic profile of Gaboxadol has been characterized in several studies involving rodent models. The compound generally exhibits rapid absorption and good bioavailability following oral administration.

Absorption

Gaboxadol is well-absorbed after oral administration in both rats and mice, with a reported oral bioavailability of 84-93%[1]. Peak plasma concentrations (Cmax) are typically reached within an hour of administration, indicating rapid absorption from the gastrointestinal tract.

Distribution

A critical aspect of Gaboxadol's pharmacological activity is its ability to cross the blood-brain barrier[2]. Studies in rodents have shown that Gaboxadol penetrates the central nervous system (CNS) effectively, achieving concentrations sufficient to engage its target receptors[2].

Metabolism

Gaboxadol undergoes limited metabolism in rodents. The primary route of elimination is through renal excretion of the unchanged drug. A minor fraction of the administered dose is metabolized via glucuronidation[3].

Excretion

The majority of a Gaboxadol dose is excreted in the urine as the parent compound[3]. This indicates that renal clearance is the predominant elimination pathway.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Gaboxadol in rats from various studies. Limited quantitative data is available for mice in the reviewed literature.

Table 1: Pharmacokinetic Parameters of Gaboxadol in Rats after Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| 10 | 1850 ± 150 | 0.4 ± 0.1 | 3440 ± 240 | 1.1 ± 0.1 | Not Reported | [4] |

| 10 (with Sertraline) | 1260 ± 110 | 0.5 ± 0.1 | 2400 ± 200 | 1.1 ± 0.1 | Not Reported | [4] |

Table 2: Pharmacokinetic Parameters of Gaboxadol in Rats after Subcutaneous Administration

| Dose (mg/kg) | Peak CNS Concentration (µM) | Plasma t½ (min) | CNS t½ (min) | Reference |

| 2.5 | ~0.7 | 28 | 28 | [5] |

| 5 | ~1.5 | 28 | 28 | [5] |

| 10 | ~3 | 28 | 28 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the pharmacokinetics of Gaboxadol in rodents.

Animal Models

-

Species: Sprague-Dawley rats and C57BL/6 mice are commonly used models.

-

Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the experiment.

Drug Administration

A standardized workflow for oral administration of Gaboxadol in a pharmacokinetic study is depicted below.

Workflow for Oral Gavage Administration.

-

Oral Administration (Gavage):

-

Gaboxadol is typically dissolved in saline or distilled water.

-

The dosing volume should be carefully calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).

-

A stainless steel gavage needle of appropriate size is used to deliver the solution directly into the stomach.

-

-

Intravenous Administration:

-

For bioavailability studies, Gaboxadol is administered intravenously, typically via the tail vein.

-

The drug is dissolved in a sterile, isotonic solution.

-

-

Subcutaneous Administration:

-

Gaboxadol can be injected subcutaneously, usually in the dorsal region.

-

Sample Collection

The following diagram illustrates a typical blood sampling schedule for a rodent pharmacokinetic study.

References

- 1. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]

- 2. agilent.com [agilent.com]

- 3. Gaboxadol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Plasma and CNS concentrations of Gaboxadol in rats following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Gaboxadol Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Gaboxadol hydrochloride in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and saline solutions. Additionally, it outlines experimental protocols for solution preparation and details the compound's primary signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the development and application of this compound.

Core Data: Solubility Profile

The solubility of this compound is a critical parameter for the design of both in vitro and in vivo experiments. The following table summarizes the quantitative solubility data compiled from various sources.

| Solvent System | Reported Solubility | Molar Concentration (approx.) | Notes |

| DMSO (Dimethyl Sulfoxide) | 20 mg/mL[1][2][3] | ~113 mM | - |

| 75 mg/mL[4] | ~425 mM | Ultrasonic assistance may be required[4]. | |

| up to 100 mM[5] | 100 mM | - | |

| PBS (Phosphate-Buffered Saline), pH 7.2 | ~10 mg/mL[1][2] | ~56.6 mM | Aqueous solutions are not recommended for storage beyond one day[1]. |

| Water | ≥ 100 mg/mL[4] | ≥ 566 mM | - |

| Soluble to 100 mM[5] | 100 mM | - | |

| Saline (0.9% NaCl) | ≥ 1.47 mg/mL (in a co-solvent system)[6] | ≥ 8.32 mM | Typically prepared by first dissolving in DMSO, then adding other co-solvents and finally saline[6]. |

Experimental Protocols & Methodologies

While detailed, step-by-step experimental protocols for determining the precise solubility limits were not available in the reviewed literature, the following methodologies are based on standard laboratory procedures for preparing this compound solutions for experimental use.

Preparation of Stock Solutions in DMSO

A common practice involves the preparation of a concentrated stock solution in DMSO, which can then be further diluted into aqueous buffers or culture media for final experimental concentrations.

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile conical tube.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).

-

Dissolution: Vortex the solution vigorously. For higher concentrations, sonication may be necessary to ensure complete dissolution[4]. The solution should be clear and free of visible particulates.

-

Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Solutions (e.g., Saline or PBS)

Direct dissolution in aqueous buffers is possible for lower concentrations. For in vivo studies requiring saline, a co-solvent approach is often employed.

Direct Dissolution in Aqueous Buffer (e.g., PBS):

-

Weighing: Weigh the required mass of this compound.

-

Buffer Addition: Add the appropriate volume of sterile PBS (pH 7.2) or other aqueous buffer.

-

Dissolution: Agitate the mixture until the solid is fully dissolved. Gentle warming or brief sonication can aid this process.

-

Use: It is recommended to prepare these aqueous solutions fresh and not to store them for more than one day[1].

Preparation in Saline using a Co-Solvent System (for in vivo applications):

This method is often used to achieve a desired concentration in a vehicle suitable for injection while minimizing the amount of organic solvent.

-

Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO as described above.

-

Co-Solvent Addition: In a separate tube, prepare the final vehicle by mixing the co-solvents. A common formulation involves a sequential addition of DMSO, PEG300, and Tween-80 before the final addition of saline[6].

-

Final Dilution: Add the appropriate volume of the this compound DMSO stock to the co-solvent mixture and vortex thoroughly. Finally, add the required volume of saline to reach the final desired concentration and volume. The resulting solution should be clear[6].

Visualization of Methodologies and Pathways

Experimental Workflow for Solution Preparation

The following diagram illustrates a typical workflow for preparing this compound solutions for experimental use.

Caption: Workflow for this compound Solution Preparation.

Signaling Pathway of Gaboxadol

Gaboxadol acts as a potent and selective agonist at the γ-aminobutyric acid type A (GABAA) receptor. It exhibits a preferential agonistic effect on extrasynaptic GABAA receptors that contain the δ subunit.[7][8] This interaction is distinct from that of benzodiazepines, which are positive allosteric modulators of the GABAA receptor.[7]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. msesupplies.com [msesupplies.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound (THIP hydrochloride), GABAA receptor agonist and GABAC receptor antagonist (CAS 85118-33-8) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Gaboxadol - Wikipedia [en.wikipedia.org]

- 8. Gaboxadol--a new awakening in sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Gaboxadol for GABA-A Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Gaboxadol (B1217033) for various γ-aminobutyric acid type A (GABA-A) receptor subtypes. Gaboxadol, also known as THIP, is a selective agonist at extrasynaptic GABA-A receptors, which distinguishes it from many other GABAergic compounds that primarily target synaptic receptors. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Gaboxadol Binding Affinity

Gaboxadol exhibits a marked selectivity for extrasynaptic GABA-A receptors, particularly those containing α4, α6, and δ subunits, over the more common synaptic receptors which typically contain a γ subunit. This selectivity is evident in the significantly lower EC50 values for δ-containing receptors compared to γ-containing receptors. The following tables summarize the available quantitative data on the in vitro binding and functional potency of Gaboxadol at various recombinant human GABA-A receptor subtypes.

Table 1: Functional Potency (EC50) of Gaboxadol at Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Receptor Location | EC50 | Reference(s) |

| α4β3δ | Extrasynaptic | 30-50 nM | [1] |

| α6β3δ | Extrasynaptic | 30-50 nM | [1] |

| α1β2γ2S | Synaptic | 154 µM | [2] |

| α3β1γ2 | Synaptic | 411 µM | [3] |

Note: EC50 (Half-maximal effective concentration) values represent the concentration of Gaboxadol required to elicit a half-maximal response in functional assays, such as two-electrode voltage clamp electrophysiology on Xenopus oocytes or patch-clamp on transfected mammalian cells. Lower EC50 values indicate higher potency. The stark difference in potency between the δ-containing and γ-containing subtypes underscores Gaboxadol's selectivity.

Experimental Protocols

The determination of Gaboxadol's binding affinity for GABA-A receptor subtypes is primarily achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay using [³H]-Gaboxadol.

Radioligand Binding Assay: [³H]-Gaboxadol

This protocol describes a saturation binding experiment to determine the affinity and density of Gaboxadol binding sites, or a competitive binding assay to determine the affinity of other compounds by displacing [³H]-Gaboxadol.

1. Membrane Preparation:

-

Source: Recombinant human GABA-A receptors of a specific subtype expressed in a suitable cell line (e.g., HEK293 or Sf9 cells) or native receptors from specific brain regions (e.g., cerebellum for α6-containing receptors, thalamus for α4-containing receptors).

-

Homogenization: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the membranes containing the receptors.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous GABA and other interfering substances.

-

Storage: The final membrane preparation is resuspended in buffer, protein concentration is determined (e.g., by Bradford assay), and aliquots are stored at -80°C.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed amount of membrane protein (e.g., 50-200 µg).

-

[³H]-Gaboxadol at a concentration near its Kd (dissociation constant) for saturation assays, or a range of concentrations for determining Kd and Bmax (maximum binding capacity). For competitive assays, a fixed concentration of [³H]-Gaboxadol and varying concentrations of the unlabeled competitor (Gaboxadol or another ligand) are used.

-

Assay buffer (e.g., 50 mM Tris-citrate, pH 7.1).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Determination of Non-specific Binding: A parallel set of reactions is incubated in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 100 µM GABA or unlabeled Gaboxadol) to saturate all specific binding sites. The remaining radioactivity is considered non-specific binding.

3. Separation and Quantification:

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration point.

-

Saturation Analysis: The specific binding data is plotted against the concentration of [³H]-Gaboxadol and analyzed using non-linear regression to determine the Kd and Bmax.

-

Competition Analysis: The percentage of specific [³H]-Gaboxadol binding is plotted against the concentration of the unlabeled competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration). The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of Gaboxadol at Extrasynaptic GABA-A Receptors

The following diagram illustrates the mechanism of action of Gaboxadol at an extrasynaptic GABA-A receptor.

Caption: Gaboxadol binding to extrasynaptic GABA-A receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a radioligand binding assay to determine the affinity of Gaboxadol for a specific GABA-A receptor subtype.

Caption: Workflow for a radioligand binding assay.

References

- 1. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for inhibitory effect of the agonist gaboxadol at human alpha 1 beta 2 gamma 2S GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Gaboxadol: A Selective Extrasynaptic GABA-A Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), is a potent and selective agonist for extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors, exhibiting a preferential interaction with δ-subunit containing receptors.[1][2][3] Unlike benzodiazepines and Z-drugs that act as positive allosteric modulators of synaptic GABA-A receptors, Gaboxadol directly binds to the orthosteric GABA site on extrasynaptic receptors, mimicking the action of the endogenous neurotransmitter GABA.[1][3] This distinct mechanism of action confers a unique pharmacological profile, including hypnotic effects that enhance slow-wave sleep without significantly altering sleep architecture, and potential therapeutic applications in neurodevelopmental disorders such as Angelman syndrome and Fragile X syndrome.[3][4][5][6] This technical guide provides an in-depth overview of Gaboxadol's core pharmacology, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Core Pharmacology and Mechanism of Action

Gaboxadol is a synthetic analogue of GABA and the mushroom alkaloid muscimol.[1] Its primary mechanism of action is the selective activation of extrasynaptic GABA-A receptors, which are responsible for tonic inhibition in the central nervous system.[2][3] These receptors are typically composed of α4, α6, or α5 subunits, along with β and δ subunits, and are located outside of the synaptic cleft.[7] By activating these receptors, Gaboxadol enhances the tonic inhibitory current, leading to a sustained hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This is in contrast to the phasic inhibition mediated by synaptic GABA-A receptors, which are the primary targets of benzodiazepines.[2]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol | --INVALID-LINK-- |

| Synonyms | THIP, Lu-2-030, MK-0928, OV101 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 64603-91-4 | [1] |

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on Gaboxadol's interaction with GABA-A receptors and its pharmacokinetic properties.

Potency (EC₅₀) of Gaboxadol at Recombinant Human GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (µM) | Maximal Current (I_max) (% of GABA max) | Reference |

| α3β1 | 139 ± 19 | 167% | [1] |

| α3β1γ2 | 411 ± 13 | 55% | [1] |

| α3β1ε | 72 ± 5 | 83% | [1] |

| α3β1θ | 224 ± 20 | 46% | [1] |

| α3β1θε | 165 ± 19 | 89% | [1] |

Pharmacokinetic Parameters of Gaboxadol

| Parameter | Human | Rat | Reference |

| Bioavailability (Oral) | 83-96% | ~85% | [6],[8] |

| Protein Binding | <2% | Not Reported | [6] |

| Metabolism | Glucuronidation (UGT1A9) | Not Reported | [6] |

| Elimination Half-life (t½) | 1.5 - 2.0 hours | ~1.8 hours | [6],[8] |

| Tₘₐₓ (Oral) | 0.5 - 1.0 hours | ~0.4 hours | [6],[8] |

| Cₘₐₓ (10 mg/kg, p.o.) | Not Applicable | 2.8 ± 0.3 µg/mL | [8] |

| AUC (10 mg/kg, p.o.) | Not Applicable | 4.8 ± 0.5 µg·h/mL | [8] |

| Excretion | Urine (84-93% unchanged, 34% glucuronidated) | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of Gaboxadol.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of Gaboxadol for specific GABA-A receptor subtypes.

Materials:

-

Radioligand: [³H]muscimol or [³H]gaboxadol.

-

Receptor Source: Membranes prepared from cells (e.g., HEK293) transiently or stably expressing the desired human GABA-A receptor subtype combination (e.g., α4β3δ).

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target GABA-A receptor subtype.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled GABA solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of Gaboxadol, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the Gaboxadol concentration.

-

Determine the IC₅₀ value (the concentration of Gaboxadol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the potency (EC₅₀) and efficacy (I_max) of Gaboxadol at specific GABA-A receptor subtypes.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing the desired human GABA-A receptor subtype combination.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

-

Patch Pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system.

Procedure:

-

Cell Preparation:

-

Plate cells expressing the target receptor on glass coverslips 24-48 hours before recording.

-

-

Recording Setup:

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Approach a cell with a patch pipette filled with internal solution.

-

-

Whole-Cell Configuration:

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply GABA or Gaboxadol at various concentrations to the cell using a rapid perfusion system.

-

Record the resulting chloride currents.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each drug concentration.

-

Normalize the responses to the maximal response elicited by a saturating concentration of GABA.

-

Plot the normalized current amplitude against the logarithm of the agonist concentration.

-

Fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

-

The maximal current elicited by Gaboxadol (I_max) can be compared to the maximal current elicited by GABA to determine its relative efficacy.

-

In Vivo Behavioral Assays in Rodents

Objective: To assess general locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer Gaboxadol or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 0.5-5.0 mg/kg in mice) 30 minutes before the test.[9]

-

Test: Place the mouse in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: Use an automated video tracking system to record and analyze the following parameters:

-

Total distance traveled.

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

Interpretation: A decrease in the time spent in the center zone and an increase in thigmotaxis (wall-hugging) are indicative of anxiety-like behavior. Changes in total distance traveled can indicate sedative or stimulant effects of the drug.

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

-

Habituation and Drug Administration: Same as for the open field test.

-

Test: Place the mouse in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Use an automated video tracking system or a trained observer to record:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Interpretation: Anxiolytic compounds typically increase the percentage of time spent in and the number of entries into the open arms.

Signaling Pathways and Visualizations

The activation of extrasynaptic GABA-A receptors by Gaboxadol initiates a signaling cascade that modulates neuronal function. While the primary effect is direct hyperpolarization through chloride influx, downstream signaling pathways involving protein kinases can also be modulated, affecting receptor trafficking and function.

Gaboxadol Signaling Pathway

Caption: Signaling pathway of Gaboxadol at extrasynaptic GABA-A receptors.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of Gaboxadol.

Experimental Workflow for In Vivo Behavioral Assessment

Caption: Workflow for in vivo behavioral assessment of Gaboxadol.

Conclusion

Gaboxadol represents a unique pharmacological tool and a potential therapeutic agent due to its selective agonism at extrasynaptic δ-containing GABA-A receptors. Its distinct mechanism of action, which enhances tonic inhibition, sets it apart from classical GABAergic modulators and opens new avenues for the treatment of sleep disorders and certain neurodevelopmental conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential and underlying mechanisms of Gaboxadol and other selective extrasynaptic GABA-A receptor agonists. Further research is warranted to fully characterize its binding profile across all GABA-A receptor subtypes and to further delineate the downstream signaling cascades involved in its long-term effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Metabotropic regulation of extrasynaptic GABAA receptors [frontiersin.org]

- 3. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Neuropharmacological Profile of THIP (Gaboxadol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropharmacological profile of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), also known as Gaboxadol. Gaboxadol is a potent and selective agonist of the γ-aminobutyric acid type A (GABAA) receptor, with a distinct preference for extrasynaptic δ-subunit containing receptors. This guide details its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties, and its effects on various neurotransmitter systems. Detailed methodologies for key experimental protocols and a summary of clinical trial designs are also presented to provide a thorough resource for researchers and drug development professionals.

Introduction

Gaboxadol is a synthetic analogue of the neurotransmitter GABA and is structurally related to muscimol.[1] It was initially investigated for the treatment of insomnia and has since been explored for other neurological conditions such as Angelman syndrome.[1][2] Unlike benzodiazepines and Z-drugs that act as positive allosteric modulators of GABAA receptors, Gaboxadol is an orthosteric agonist, binding directly to the GABA recognition site.[1] Its unique pharmacological profile stems from its preferential agonism at extrasynaptic GABAA receptors, which are responsible for mediating tonic inhibition in the central nervous system.[2]

Mechanism of Action

Gaboxadol exerts its effects primarily by acting as a partial agonist at synaptic GABAA receptors and as a potent, supra-maximal agonist at extrasynaptic GABAA receptors containing the δ subunit.[1] These extrasynaptic receptors are tonically activated by ambient GABA concentrations, leading to a persistent hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The δ-subunit confers high affinity for GABA and its analogues, including Gaboxadol.[3]

Signaling Pathway of Gaboxadol-Mediated Tonic Inhibition

Caption: Signaling pathway of Gaboxadol at extrasynaptic δ-containing GABAA receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Gaboxadol.

Table 1: Receptor Binding Affinity and Potency of Gaboxadol

| Receptor Subtype | Ligand | Parameter | Value | Reference |

| δ-containing GABAAR | Gaboxadol | EC50 | 13 µM | [4] |

| α4β3δ | Gaboxadol | EC50 | 6.3 µM | [5] |

| α4β3γ2 | Gaboxadol | EC50 | 116 µM | [6] |

| α3β1 | Gaboxadol | EC50 | 139 ± 19 µM | [7] |

| α3β1γ2 | Gaboxadol | EC50 | 411 ± 13 µM | [7] |

| α3β1ε | Gaboxadol | EC50 | 72 ± 5 µM | [7] |

| α3β1θ | Gaboxadol | EC50 | 224 ± 20 µM | [7] |

| α3β1θε | Gaboxadol | EC50 | 165 ± 19 µM | [7] |

Table 2: Pharmacokinetic Properties of Gaboxadol

| Species | Parameter | Value | Reference |

| Human | Bioavailability (Oral) | 83-96% | [8] |

| Human | Protein Binding | <2% | [8] |

| Human | Elimination Half-life | 1.5-2.0 hours | [8][9] |

| Human | Metabolism | Glucuronidation (mainly UGT1A9) | [8] |

| Human | Excretion | Urine (84-93% unchanged or glucuronidated) | [8] |

| Rat | Bioavailability (Oral) | - | [10] |

| Rat | Cmax (5 mg/kg p.o.) | ~1000 ng/mL | [10] |

| Rat | Tmax (5 mg/kg p.o.) | ~0.5 hours | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuropharmacological profile of Gaboxadol.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from standard methods for determining the binding affinity of compounds to GABAA receptors.[11][12]

Objective: To determine the binding affinity (Ki) of Gaboxadol for GABAA receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]muscimol).

Materials:

-

Rat brain tissue

-

Homogenization buffer (0.32 M sucrose, pH 7.4)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]muscimol

-

Non-specific binding control: 10 mM GABA

-

Test compound: Gaboxadol at various concentrations

-

Scintillation fluid

-

Scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-homogenize.

-

Centrifuge again at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet by resuspending in binding buffer and centrifuging three times.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the membrane preparation and wash twice with binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).

-

For total binding, add binding buffer.

-

For non-specific binding, add 10 mM GABA.

-

For competitive binding, add varying concentrations of Gaboxadol.

-

Add a fixed concentration of [3H]muscimol (e.g., 5 nM) to all wells.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Gaboxadol to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recording of Tonic Inhibition

This protocol describes the whole-cell patch-clamp technique to measure tonic GABAA receptor-mediated currents in neurons.[13][14]

Objective: To measure the tonic inhibitory current induced by Gaboxadol in neurons from brain slices.

Materials:

-

Brain slice preparation (e.g., from hippocampus or thalamus)

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Intracellular solution (e.g., Cs-based)

-

Gaboxadol

-

GABAA receptor antagonist (e.g., bicuculline)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare coronal or sagittal brain slices (e.g., 300 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Record a stable baseline current.

-

Apply Gaboxadol to the bath and record the change in holding current.

-

Apply a GABAA receptor antagonist (e.g., bicuculline) to block the tonic current and confirm its GABAergic nature.

-

Data Analysis:

-

Measure the change in the holding current induced by Gaboxadol.

-

The tonic current is quantified as the difference in the holding current before and after the application of the GABAA receptor antagonist.

Behavioral Assays in Rodents

This test is used to assess locomotor activity and anxiety-like behavior.[1]

Objective: To evaluate the effects of Gaboxadol on locomotor activity and anxiety in mice.

Apparatus: A square arena (e.g., 50x50 cm) with walls.

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes.

-

Administer Gaboxadol or vehicle to the mice.

-

Place a mouse in the center of the open field arena.

-

Record the mouse's activity for a set duration (e.g., 20 minutes) using a video tracking system.

-

Clean the arena with 70% ethanol (B145695) between trials.

Parameters Measured:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency

This test is a widely used model for assessing anxiety-like behavior in rodents.[2][3]

Objective: To assess the anxiolytic or anxiogenic effects of Gaboxadol.

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

Procedure:

-

Habituate the mice to the testing room.

-

Administer Gaboxadol or vehicle.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in and the number of entries into the open and closed arms.

Parameters Measured:

-

Percentage of time spent in the open arms

-

Percentage of entries into the open arms

This paradigm is used to assess the rewarding or aversive properties of a drug.[15][16]

Objective: To determine if Gaboxadol has rewarding or aversive effects.

Apparatus: A box with two distinct compartments.

Procedure:

-

Pre-conditioning phase: Allow the mice to freely explore both compartments to determine any initial preference.

-

Conditioning phase: On alternating days, confine the mice to one compartment after administration of Gaboxadol and to the other compartment after vehicle administration.

-

Test phase: Allow the mice to freely explore both compartments in a drug-free state and record the time spent in each.

Data Analysis:

-

A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a decrease indicates an aversive effect.

Clinical Trials Overview

Gaboxadol has been investigated in clinical trials for insomnia and Angelman syndrome.

Insomnia Trials

-

Design: Randomized, double-blind, placebo-controlled studies.[17][18]

-

Population: Patients with primary insomnia.[17]

-

Interventions: Gaboxadol (e.g., 10 mg, 15 mg) or placebo administered at bedtime.[17]

-

Primary Endpoints: Patient-reported total sleep time and time to sleep onset.[17]

-